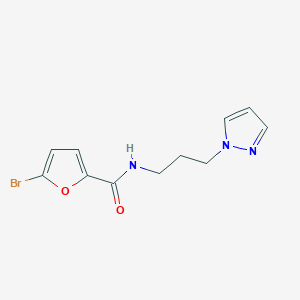
n-(3-(1h-Pyrazol-1-yl)propyl)-5-bromofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(1H-Pyrazol-1-yl)propyl)-5-bromofuran-2-carboxamide: is a heterocyclic compound that features a pyrazole ring and a bromofuran moiety. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both pyrazole and furan rings in its structure makes it a versatile scaffold for the development of new pharmaceuticals and chemical probes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(1H-Pyrazol-1-yl)propyl)-5-bromofuran-2-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.
Attachment of the Propyl Chain: The propyl chain is introduced via a nucleophilic substitution reaction, where a suitable leaving group (e.g., halide) on the propyl chain is replaced by the pyrazole nitrogen.
Bromination of Furan: The furan ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Amide Formation: The final step involves the coupling of the bromofuran with the pyrazole-propyl intermediate to form the carboxamide linkage.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to enhance efficiency .
Analyse Chemischer Reaktionen
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Major Products:
Oxidation: Furanones and other oxidized furan derivatives.
Reduction: Hydropyrazoles and amines.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic systems. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms .
Biology: In biological research, N-(3-(1H-Pyrazol-1-yl)propyl)-5-bromofuran-2-carboxamide is used as a molecular probe to study enzyme functions and protein-ligand interactions. Its ability to interact with biological macromolecules makes it valuable in drug discovery .
Medicine: The compound has potential therapeutic applications due to its ability to modulate biological pathways. It is being investigated for its anti-inflammatory, anticancer, and antimicrobial properties .
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups .
Wirkmechanismus
The mechanism of action of N-(3-(1H-Pyrazol-1-yl)propyl)-5-bromofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can act as a hydrogen bond donor or acceptor, facilitating binding to active sites. The bromofuran moiety may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets . The carboxamide group can form additional hydrogen bonds, stabilizing the compound’s interaction with its target .
Vergleich Mit ähnlichen Verbindungen
N-(3-(1H-Pyrazol-1-yl)propyl)-5-chlorofuran-2-carboxamide: Similar structure but with a chlorine atom instead of bromine.
N-(3-(1H-Pyrazol-1-yl)propyl)-5-methylfuran-2-carboxamide: Similar structure but with a methyl group instead of bromine.
N-(3-(1H-Pyrazol-1-yl)propyl)-5-nitrofuran-2-carboxamide: Similar structure but with a nitro group instead of bromine.
Uniqueness: The presence of the bromine atom in N-(3-(1H-Pyrazol-1-yl)propyl)-5-bromofuran-2-carboxamide imparts unique reactivity and biological activity compared to its analogs. Bromine’s larger atomic size and higher electronegativity can influence the compound’s binding affinity and selectivity for its targets .
Eigenschaften
Molekularformel |
C11H12BrN3O2 |
|---|---|
Molekulargewicht |
298.14 g/mol |
IUPAC-Name |
5-bromo-N-(3-pyrazol-1-ylpropyl)furan-2-carboxamide |
InChI |
InChI=1S/C11H12BrN3O2/c12-10-4-3-9(17-10)11(16)13-5-1-7-15-8-2-6-14-15/h2-4,6,8H,1,5,7H2,(H,13,16) |
InChI-Schlüssel |
ZJKFFQBZPWVHQN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(N=C1)CCCNC(=O)C2=CC=C(O2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



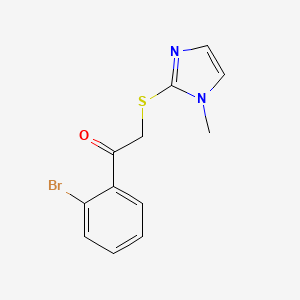


![N-{1-[4-(2-methylpropyl)phenyl]ethyl}cyclopropanecarboxamide](/img/structure/B14910163.png)
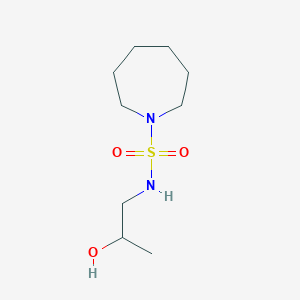

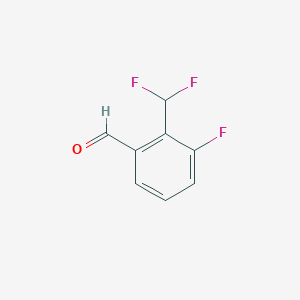
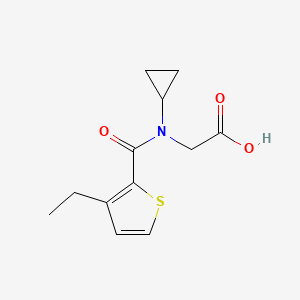
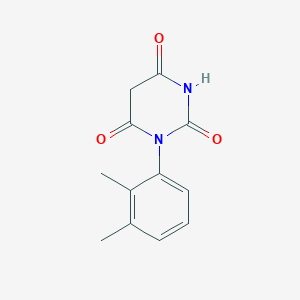
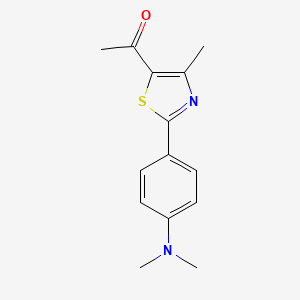
![2-(2,4-dichlorophenoxy)-N'-[(2,4-dichlorophenoxy)acetyl]acetohydrazide](/img/structure/B14910195.png)
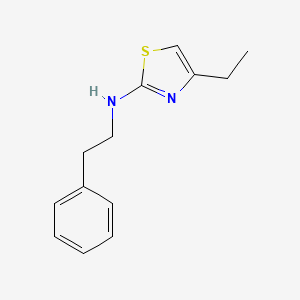
![2-(4-bromo-3-fluorophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B14910215.png)
